molecular formula C5H4BrF3N2 B1467623 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091597-62-3

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1467623
CAS No.: 2091597-62-3
M. Wt: 229 g/mol
InChI Key: PXVQREZRNOCOBR-UHFFFAOYSA-N
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Description

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, enhancing its lipophilicity, metabolic stability, and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite, zinc-sulphur dioxide, and other radical initiators. The reaction conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, perfluoroalkylation of aromatic compounds with trifluoromethyl bromide can lead to the formation of perfluoroalkylated derivatives .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes. The bromomethyl group can participate in covalent bonding with nucleophilic sites, further influencing the compound’s reactivity and efficacy .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQREZRNOCOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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